(+)-SK&F 10047 hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "(+)-SK&F 10047 hydrochloride" involves complex chemical processes aimed at achieving specific molecular structures. These processes are designed to incorporate functional groups that confer the desired pharmacological properties. While specific synthesis pathways for "(+)-SK&F 10047 hydrochloride" are not detailed in the papers reviewed, related compounds such as SKF-525A have been synthesized through multi-step chemical reactions that involve careful selection of reagents and conditions to ensure the introduction of appropriate functional groups and achieve high yields (Dago et al., 2016).
Molecular Structure Analysis
The molecular structure of "(+)-SK&F 10047 hydrochloride" and related compounds is characterized by the presence of specific functional groups that are crucial for their pharmacological activity. For example, the crystal and molecular structure of SKF-525A, a related inhibitor, reveals polar and non-polar interactions that are essential for its activity. Such structures are determined using crystallography and are crucial for understanding how these compounds interact with their biological targets (Rossi et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving "(+)-SK&F 10047 hydrochloride" and similar compounds often result in the formation of complex mixtures. The reactivity and chemical properties of these compounds are influenced by their molecular structure, functional groups, and the presence of specific atoms or ions. Studies have shown that certain functional groups in these molecules can undergo specific chemical reactions, contributing to their pharmacological effects. The properties of these compounds in aqueous solutions, such as their interaction with other molecules and ions, are also of significant interest for understanding their behavior in biological systems (Florence, 1970).
Physical Properties Analysis
The physical properties of "(+)-SK&F 10047 hydrochloride," including solubility, melting point, and crystalline structure, are critical for its formulation and biological activity. The physical state and behavior of the compound under different conditions can significantly affect its pharmacological efficacy and interaction with biological targets. Studies on related compounds have provided insights into the factors that influence these physical properties, such as crystal structure and solvation effects (Takigawa et al., 1966).
Chemical Properties Analysis
The chemical properties of "(+)-SK&F 10047 hydrochloride," such as acidity, basicity, and reactivity towards other chemical entities, are fundamental to its pharmacological action. The interaction of the compound with receptors, enzymes, and other biological molecules is governed by these chemical properties, which determine its affinity, specificity, and overall biological activity. Research into similar compounds has shed light on how these chemical properties influence their pharmacological profiles and interactions within biological systems (Godzisz et al., 2003).
Scientific Research Applications
Organic Acid Applications in Oil and Gas Operations
Organic Acids for Stimulation Purposes
In another related study, the roles of organic acids in stimulation purposes are highlighted. The study reviews the advancements, technology, and challenges associated with organic acids in oil and gas operations. Similar to the previous research, this paper focuses on the use of organic acids like formic, acetic, citric, and lactic acids in stimulating operations. The acids are used for their ability to mitigate the limitations of hydrochloric acid in acidizing operations. The paper provides insights into various laboratory tests and field cases, exploring the kinetic behaviors of these acids and their applications in different operational contexts (Alhamad, Alrashed, Munif, & Miskimins, 2020).
Mechanism of Action
Target of Action
The primary target of (+)-SK&F 10047 hydrochloride is the σ1 receptor . This receptor is a subtype of the sigma receptor, which is a unique class of intracellular proteins that have been implicated in various biological functions, including modulation of neurotransmission and regulation of cellular differentiation .
Mode of Action
The compound (+)-SK&F 10047 hydrochloride acts as an agonist at the σ1 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, (+)-SK&F 10047 hydrochloride binds to the σ1 receptor, activating it . This activation can lead to various changes within the cell, depending on the specific cellular context and the downstream signaling pathways involved .
Biochemical Pathways
It is known that the σ1 receptor, the primary target of this compound, is involved in various cellular processes, including calcium signaling and modulation of ion channels . Therefore, it is likely that the activation of the σ1 receptor by (+)-SK&F 10047 hydrochloride could influence these pathways, leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of (+)-SK&F 10047 hydrochloride’s action are likely to be diverse, given the wide range of processes in which the σ1 receptor is involved. For instance, σ1 receptor agonists have been found to be behaviorally active in animal models of memory and stress . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability of a compound and its ability to interact with its target . .
Safety and Hazards
If inhaled, it is recommended to remove to fresh air; if breathing is difficult, give oxygen; if breathing stops, give artificial respiration . In case of skin contact, flush with copious amounts of water; remove contaminated clothing and shoes; call a physician . If swallowed, wash out mouth with copious amounts of water; call a physician .
properties
IUPAC Name |
(13R)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12-,16?,17?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTGMHFIGNYXMJV-UYBBCXEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474678 | |
Record name | (+)-SK&F 10047 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
133005-41-1 | |
Record name | (+)-SK&F 10047 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70474678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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